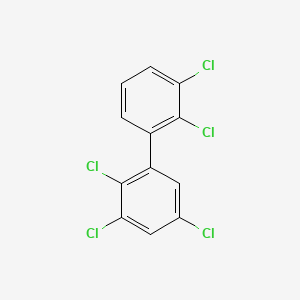

2,2',3,3',5-Pentachlorobiphenyl

Vue d'ensemble

Description

2,2’,3,3’,5-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . PCBs are a group of persistent organic pollutants consisting of 209 congeners .

Synthesis Analysis

A study identified a novel hydroxylated metabolite of 2,2’,3,5’,6-pentachlorobiphenyl formed in whole poplar plants . The major metabolite was confirmed to be 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl (4’-OH-PCB95) by gas chromatography-mass spectrometry (GC-MS) using an authentic reference standard .Molecular Structure Analysis

The molecular structure of 2,2’,3,3’,5-Pentachlorobiphenyl can be viewed using Java or Javascript .Chemical Reactions Analysis

PCB95 can at least be metabolized into 4’-OH-PCB95 and another unknown hydroxylated PCB95 (as a minor metabolite) in whole poplar plants . Both atropisomers of 4’-OH-PCB95 are formed, but E2-4’-OH-PCB95 has greater atropisomeric enrichment in the roots of whole poplar plants .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The preparation and structural analysis of various chlorinated biphenyls, including 2,2',3,3',5-pentachlorobiphenyl, have been detailed, highlighting the methodology for their synthesis from labeled anilines (Bergman & Wachtmeister, 1977).

Environmental Impact and Photodegradation

- Studies have elucidated the photodechlorination pathways of polychlorinated biphenyls, including variants of pentachlorobiphenyl, under specific conditions, revealing insights into environmental degradation processes (Yao et al., 1997).

Biological Interactions and Toxicity

- Investigations into the interactions and toxicity of pentachlorobiphenyls have shown specific embryotoxic effects in chicken, highlighting the potential risks and biological impacts of these compounds (Zhao et al., 1997).

Physicochemical Studies

- Density functional theory studies have been conducted on radical ions of pentachlorobiphenyls, providing essential data on their ionization potentials and electron affinities, which are crucial for understanding their chemical behavior (Arulmozhiraja et al., 2002).

Solubility and Chemical Reactions

- Research on the solubility of pentachlorobiphenyls in supercritical fluids has contributed to the understanding of their behavior in different environmental and industrial processes (Anitescu & Tavlarides, 1999).

Molecular Interactions

- Studies have also explored the binding interactions between pentachlorobiphenyls and biological molecules like pepsin, using various spectroscopic and computational techniques. This research offers insights into the molecular mechanisms of toxicity and bioaccumulation (Yue et al., 2020).

Ecological Chemistry and Metabolism

- Contributions to ecological chemistry include the analysis of the metabolism of pentachlorobiphenyls in various biological systems, providing valuable information on their environmental fate and transformation (Moza et al., 1976).

Mécanisme D'action

Target of Action

2,2’,3,3’,5-Pentachlorobiphenyl, also known as PCB95, is a type of polychlorinated biphenyl (PCB) that primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

PCB95 can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes . The metabolic pathways induced by meo-pcb95 are quite different from those induced by pcb95 and oh-pcb95, affecting mainly d-glutamine and d-glutamate metabolism, alanine and glutamate metabolism, and arginine and proline metabolism . These pathways mainly regulate the elimination of excess purines and are involved in the synthesis of the amino acids required by cells .

Pharmacokinetics

PCB95 is a highly lipophilic compound, which allows it to cross the blood-brain barrier and enter the brain . It can accumulate in adipose tissue, serum, and milk in mammals, and it is highly enriched in the follicular fluid .

Result of Action

PCB95 has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain . Exposure to PCB95 contributed to developmental neurotoxicity in early developing zebrafish larvae . In addition, PCB95 disturbed the maturation process of progeny mouse oocytes in a dose-dependent manner .

Action Environment

PCB95 is an environmentally relevant, chiral PCB congener . It is a persistent pollutant that was found in eggs in China . Understanding enantioselective toxic effects for PCB95 is in its infancy . These results suggest that the exposure to PCB95 may confer risks associated with enantioselective enrichment of PCB95 in the environment .

Safety and Hazards

Orientations Futures

Propriétés

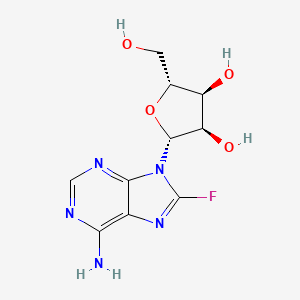

IUPAC Name |

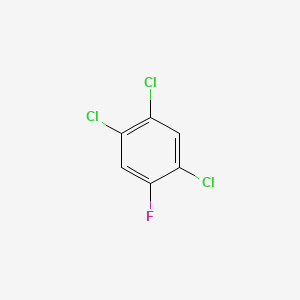

1,2,5-trichloro-3-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-4-8(12(17)10(15)5-6)7-2-1-3-9(14)11(7)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBRHHYLRGOTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074188 | |

| Record name | 2,2',3,3',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,3',5-Pentachlorobiphenyl | |

CAS RN |

60145-20-2 | |

| Record name | 2,2',3,3',5-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7VW40I05H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1594234.png)